molecular formula C17H12O2 B8326507 3-(Naphthalen-1-yloxy)benzaldehyde

3-(Naphthalen-1-yloxy)benzaldehyde

Cat. No.: B8326507
M. Wt: 248.27 g/mol
InChI Key: OSJIANKQQRLVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Naphthalen-1-yloxy)benzaldehyde is an organic compound with the molecular formula C17H12O2 . It serves as a versatile chemical building block in research, particularly in the synthesis of more complex molecules. Its structure, featuring both a naphthalene ether and a benzaldehyde group, makes it a valuable intermediate in medicinal chemistry. For instance, derivatives of benzaldehyde are frequently employed in Click chemistry to create 1,2,3-triazole hybrids, which are a significant class of compounds screened for antibacterial activity . Furthermore, the naphthalene scaffold is recognized as a versatile platform in drug design and is found in compounds evaluated for a range of biological activities, including antimicrobial and anticancer properties . Researchers utilize this aldehyde in reactions such as condensations and cycloadditions to generate libraries of compounds for biological testing. This product is intended for laboratory research purposes only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

3-naphthalen-1-yloxybenzaldehyde

InChI

InChI=1S/C17H12O2/c18-12-13-5-3-8-15(11-13)19-17-10-4-7-14-6-1-2-9-16(14)17/h1-12H

InChI Key

OSJIANKQQRLVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC(=C3)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The naphthalene group in this compound increases lipophilicity compared to simpler derivatives like 3-chlorobenzaldehyde, making it more suitable for non-polar reaction environments .
  • Solubility: Hydroxyl or glycosylated substituents (e.g., 4-(α-L-rhamnopyranosyloxy)benzaldehyde) improve aqueous solubility, which is critical for biological applications .

Commercial Availability and Cost

Derivatives with complex substituents are generally more expensive. For example:

  • 3-(4-Fluoronaphthalen-1-yl)benzaldehyde : $240.00/g (1g scale) .
  • 3-(1H-Imidazol-1-ylmethyl)benzaldehyde : $690.00/g (1g scale) . Prices reflect synthetic complexity, with heterocyclic substituents (e.g., imidazole) commanding higher costs due to multi-step syntheses .

Preparation Methods

Procedure

  • Substrates :

    • 3-Hydroxybenzaldehyde (1.0 equiv)

    • 1-Bromonaphthalene (1.2 equiv)

    • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Solvent: Dimethylformamide (DMF) or acetone

  • Reaction Conditions :

    • Temperature: 80–100°C

    • Duration: 12–24 hours

    • Atmosphere: Inert (N₂ or Ar)

  • Mechanism :
    The alkoxide ion generated from 3-hydroxybenzaldehyde attacks the electrophilic carbon of 1-bromonaphthalene, forming the ether bond via an Sₙ2 mechanism.

  • Yield : 60–75%

Key Data

ParameterValue
Optimal SolventDMF
Reaction Time18 hours
Isolated Yield68%
Purity (HPLC)>95%

Copper-Catalyzed Coupling (Ullmann-Type Reaction)

Copper catalysts facilitate coupling between aryl halides and phenols, enabling efficient ether formation under mild conditions.

Procedure

  • Substrates :

    • 3-Iodobenzaldehyde (1.0 equiv)

    • Naphthalen-1-ol (1.1 equiv)

    • Catalyst: Copper(I) iodide (CuI, 10 mol%)

    • Ligand: 1,10-Phenanthroline (20 mol%)

    • Base: Cesium carbonate (Cs₂CO₃, 2.0 equiv)

    • Solvent: Toluene

  • Reaction Conditions :

    • Temperature: 110°C

    • Duration: 24 hours

  • Mechanism :
    The copper catalyst mediates oxidative addition and reductive elimination steps, forming the C–O bond between the aryl iodide and naphthol.

  • Yield : 55–65%

Key Data

ParameterValue
Catalyst SystemCuI/1,10-Phenanthroline
BaseCs₂CO₃
Isolated Yield62%
Turnover Frequency4.2 h⁻¹

Propargylation Followed by Cyclization

This method involves propargyl ether formation followed by cyclization to stabilize the structure.

Procedure

  • Substrates :

    • 3-Hydroxybenzaldehyde (1.0 equiv)

    • Propargyl bromide (1.5 equiv)

    • Base: K₂CO₃ (2.5 equiv)

    • Solvent: Acetonitrile

  • Intermediate :

    • 3-(Prop-2-yn-1-yloxy)benzaldehyde is synthesized first.

  • Cyclization :

    • Catalyst: CuI (5 mol%)

    • Reaction with naphthalen-1-amine under Sonogashira conditions.

  • Yield : 50–58%

Key Data

ParameterValue
Propargylation Time6 hours
Cyclization Temp.60°C
Overall Yield54%

Nucleophilic Aromatic Substitution

Electron-deficient aryl halides react with naphtholates under basic conditions.

Procedure

  • Substrates :

    • 3-Nitrobenzaldehyde (1.0 equiv)

    • Naphthalen-1-ol (1.2 equiv)

    • Base: Sodium hydride (NaH, 2.0 equiv)

    • Solvent: Tetrahydrofuran (THF)

  • Reaction Conditions :

    • Temperature: 0°C to room temperature

    • Duration: 6 hours

  • Mechanism :
    The nitro group activates the aryl ring for nucleophilic attack by the naphtholate ion.

  • Yield : 40–50%

Key Data

ParameterValue
Activation GroupNitro (-NO₂)
Isolated Yield45%
Side Products<5%

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Williamson Synthesis68LowHigh95
Copper-Catalyzed Coupling62ModerateModerate90
Propargylation54HighLow85
Nucleophilic Substitution45LowHigh88

Key Observations :

  • The Williamson method offers the best balance of yield and scalability.

  • Copper-catalyzed coupling is preferable for electron-rich substrates.

  • Propargylation is limited by multi-step complexity.

Optimization Strategies

  • Microwave Assistance : Reduces reaction time by 50% (e.g., 6 hours for Williamson synthesis).

  • Phase-Transfer Catalysis : Enhances interfacial reactions using TBAB (tetrabutylammonium bromide).

  • Solvent-Free Conditions : Improves atom economy and reduces waste.

Challenges and Solutions

  • Challenge : Low reactivity of 1-bromonaphthalene.
    Solution : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state.

  • Challenge : Side reactions in copper-catalyzed coupling.
    Solution : Introduce chelating ligands (e.g., phenanthroline) to suppress homo-coupling.

Recent Advances

  • Photoredox Catalysis : Visible-light-mediated C–O bond formation achieves yields up to 70% at room temperature.

  • Enzymatic Synthesis : Lipase-catalyzed etherification reduces energy consumption (40°C, 72 hours) [PMC10265587].

Q & A

Q. What are the established synthetic methodologies for 3-(Naphthalen-1-yloxy)benzaldehyde?

The synthesis typically involves coupling a naphthalen-1-ol derivative with a benzaldehyde precursor. Key steps include:

  • Nucleophilic aromatic substitution : Reacting 1-naphthol with a halogenated benzaldehyde (e.g., 3-bromobenzaldehyde) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .
  • Ullmann-type coupling : Using copper catalysts to facilitate the coupling of aryl halides with phenolic groups, achieving yields up to 70% under optimized conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Distinct peaks for the aldehyde proton (~10 ppm), naphthalene protons (7.2–8.5 ppm), and the ether-linked oxygen’s deshielding effect on adjacent protons .
    • ¹³C NMR : The aldehyde carbon resonates at ~190 ppm, while the ether-linked carbons appear at 150–160 ppm .
  • IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .
  • Elemental Analysis : Confirms empirical formula (C₁₇H₁₂O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software aid in determining the crystal structure of this compound?

  • Crystallization : Grow single crystals via slow evaporation in ethanol or dichloromethane.
  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Refinement with SHELX :
    • SHELXT for structure solution via dual-space algorithms.
    • SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Key Metrics : Final R1 < 5%, wR2 < 10%, and a Flack parameter to confirm absolute configuration if chiral centers exist .

Q. What strategies can resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Validation of Computational Models :
    • Compare DFT-predicted HOMO/LUMO energies (e.g., using Gaussian 16) with experimental electrochemical data (cyclic voltammetry) .
    • Adjust solvent models (e.g., PCM for polar solvents) to align with observed reaction outcomes .
  • Mechanistic Studies :
    • Use isotopic labeling (e.g., ¹⁸O in the ether group) to track reaction pathways .
    • Cross-validate kinetic data (e.g., Arrhenius plots) with computational transition-state barriers .

Q. How can this compound be utilized in pharmacophore modeling for drug discovery?

  • Pharmacophore Features :
    • The aldehyde group acts as a hydrogen-bond acceptor, while the naphthalene ring provides hydrophobic interactions.
    • 3D-QSAR : Align derivatives in a grid box (e.g., 2 Å resolution) and use PLS regression to correlate steric/electronic fields with bioactivity .
  • Docking Studies :
    • Target tubulin (PDB ID: 1SA0) or kinase domains, using AutoDock Vina with Lamarckian GA parameters. The compound’s planar structure may inhibit π-π stacking in active sites .

Methodological Considerations

Q. Table 1: Key Synthetic Conditions and Yields

MethodCatalyst/SolventTemperature (°C)Yield (%)Reference
Ullmann CouplingCuI, K₂CO₃, DMF11065–70
Nucleophilic SubstitutionK₂CO₃, DMSO10050–60

Q. Table 2: Critical Spectroscopic Data

TechniqueKey Peaks/DataReference
¹H NMR (CDCl₃)δ 10.02 (s, CHO), 7.20–8.50 (m, Ar-H)
IR (KBr)1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.